1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

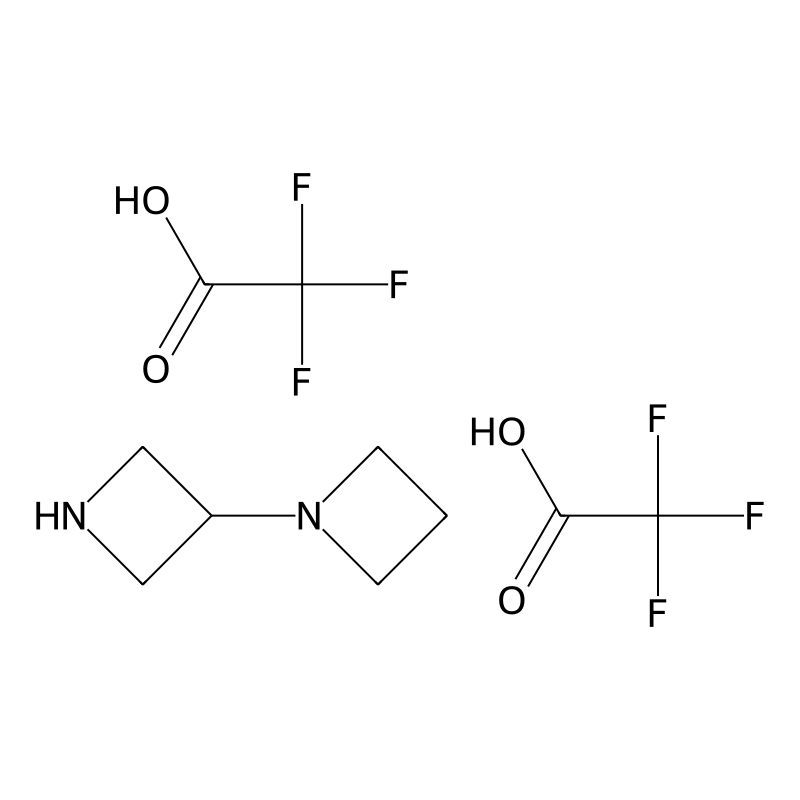

1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) is a chemical compound characterized by its unique structure, which includes two azetidine rings and two trifluoroacetic acid moieties. The compound has a molecular formula of C10H14F6N2O4 and a molecular weight of 340.22 g/mol. Its CAS number is 1909335-95-0, which is used for identification in chemical databases . The presence of trifluoroacetic acid enhances the compound's solubility and stability in various solvents, making it useful in synthetic and analytical chemistry.

The reactivity of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) can be attributed to the functional groups present in its structure. The azetidine rings can undergo nucleophilic substitutions or ring-opening reactions under certain conditions, while the trifluoroacetic acid groups can participate in protonation and deprotonation reactions. Additionally, the compound may be involved in acylation reactions due to the presence of reactive hydrogen atoms on the nitrogen atoms of the azetidine rings .

The synthesis of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) typically involves multi-step organic reactions. One common method includes:

- Formation of Azetidine Rings: Starting from suitable precursors such as amino acids or nitriles, azetidine rings can be formed through cyclization reactions.

- Introduction of Trifluoroacetic Acid: The azetidine product is then treated with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions to yield the final bis(trifluoroacetic acid) derivative.

These steps require careful control of reaction conditions to ensure high yields and purity .

1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) finds applications primarily in research settings:

- Chemical Synthesis: It serves as an intermediate for synthesizing more complex molecules.

- Analytical Chemistry: The compound can be used as a standard in chromatographic techniques due to its defined structure and stability.

- Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural similarities with bioactive compounds .

Several compounds share structural similarities with 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid). Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-Benzoylpiperazin-1-YL)azetidine bis(trifluoroacetate) | Azetidine derivative | Contains a benzoyl group enhancing lipophilicity |

| Azetidin-3-yl acetate 2,2,2-trifluoroacetate | Azetidine derivative | Acetate moiety may alter solubility properties |

| N-Methylazetidine | Simple azetidine | Lacks trifluoroacetic acid functionality |

The unique aspect of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) lies in its dual azetidine structure combined with two trifluoroacetic acid groups, which may confer distinct chemical properties compared to other derivatives. This combination could influence its reactivity and potential biological activity differently than simpler azetidines or those with different substituents .

Early Discoveries and Synthetic Challenges

Azetidine, the parent four-membered saturated heterocycle, was first synthesized in the early 20th century through the reduction of β-lactams. However, the inherent ring strain (~25.4 kcal/mol) and synthetic complexity limited its widespread application until the 1980s. The discovery of azetidine-2-carboxylic acid as a natural proline analog in Convallaria majalis (lily of the valley) marked a turning point, demonstrating the biological compatibility of azetidine derivatives. This finding spurred investigations into azetidine-containing natural products, such as the mugineic acids involved in plant iron metabolism and penaresidins with cytotoxic properties.

The pharmacological potential of azetidines became apparent through systematic studies in the 1990s, which revealed their ability to mimic peptide backbones while conferring resistance to enzymatic degradation. Early medicinal chemistry efforts focused on simple substitutions, but progress was hindered by:

- Limited regioselective functionalization methods

- Thermodynamic instability during ring-opening reactions

- Challenges in enantioselective synthesis

Modern Renaissance in Azetidine Chemistry

The 2010s witnessed a paradigm shift with the development of strain-release strategies and transition-metal-catalyzed functionalization techniques. Key milestones included:

- 2016: Catalytic asymmetric synthesis of 2-arylazetidines via oxirane ring expansion

- 2018: First reported use of azetidines as bioisosteres for piperidines in CNS drug candidates

- 2020: Strain-promoted [3+2] cycloadditions enabling rapid complexity generation

These advances directly enabled the practical synthesis of complex derivatives like 1-(azetidin-3-yl)azetidine. The compound's bicyclic architecture combines two azetidine rings through a single carbon-carbon bond, creating a conformationally restricted scaffold with axial chirality. This structural motif has shown particular promise in kinase inhibitor design, where its rigid geometry improves target selectivity compared to flexible acyclic analogs.